molecular formula C9H10FNO3 B14063071 Methyl 5-fluoro-2-methoxy-6-methylnicotinate

Methyl 5-fluoro-2-methoxy-6-methylnicotinate

Cat. No.: B14063071
M. Wt: 199.18 g/mol
InChI Key: MSGLTNPWXHMGSD-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2-methoxy-6-methylnicotinate: is a chemical compound with the molecular formula C9H10FNO3 and a molecular weight of 199.179 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group on the nicotinate structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-fluoro-2-methoxy-6-methylnicotinate typically involves the esterification of 5-fluoro-2-methoxy-6-methylnicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-fluoro-2-methoxy-6-methylnicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted nicotinates with various functional groups.

Scientific Research Applications

Methyl 5-fluoro-2-methoxy-6-methylnicotinate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-2-methoxy-6-methylnicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors involved in metabolic pathways.

    Pathways Involved: Modulation of signaling pathways related to inflammation, cell proliferation, or microbial growth.

Comparison with Similar Compounds

    Methyl nicotinate: A methyl ester of nicotinic acid used for its vasodilatory effects.

    Ethyl nicotinate: Similar to methyl nicotinate but with an ethyl group instead of a methyl group.

    Methyl 5-chloro-2-methoxy-6-methylnicotinate: Similar structure with a chlorine atom instead of fluorine.

Uniqueness: Methyl 5-fluoro-2-methoxy-6-methylnicotinate is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activities compared to its analogs .

Properties

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

methyl 5-fluoro-2-methoxy-6-methylpyridine-3-carboxylate

InChI

InChI=1S/C9H10FNO3/c1-5-7(10)4-6(9(12)14-3)8(11-5)13-2/h4H,1-3H3

InChI Key

MSGLTNPWXHMGSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=N1)OC)C(=O)OC)F

Origin of Product

United States

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